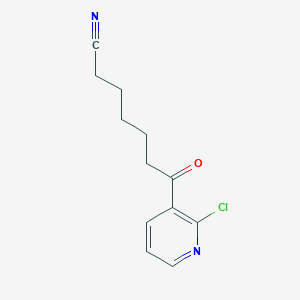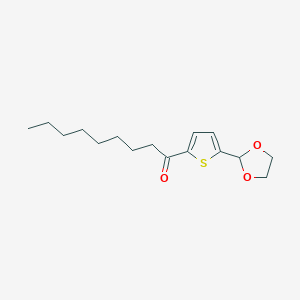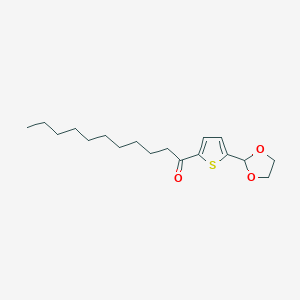
2-Methoxy-4'-morpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methoxy-4’-morpholinomethyl benzophenone” is a chemical compound with the CAS Number: 898769-68-1 and a molecular weight of 311.38 . Its IUPAC name is (2-methoxyphenyl) [4- (4-morpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4’-morpholinomethyl benzophenone” is represented by the linear formula C19H21NO3 . The InChI Code for this compound is 1S/C19H21NO3/c1-22-18-5-3-2-4-17 (18)19 (21)16-8-6-15 (7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 .Wissenschaftliche Forschungsanwendungen
Environmental and Health Impact Studies
Benzophenone Derivatives in Environmental and Health Contexts : Studies on benzophenone derivatives, including 2-hydroxy-4-methoxybenzophenone, highlight their presence in the environment and potential health impacts. These compounds are commonly found in personal care products and have been detected in human urine, indicating widespread exposure. Their environmental presence and potential endocrine-disrupting effects have been studied in both human and animal models (Ghazipura et al., 2017); (Kunisue et al., 2012).
Detection and Quantification Techniques : Advanced techniques such as dispersive liquid-liquid microextraction and liquid chromatography tandem mass spectrometry have been developed for the accurate detection and quantification of benzophenone derivatives in human serum. This is crucial for assessing human exposure levels and potential health risks (Tarazona et al., 2013).
Removal of Benzophenone Derivatives from Water : Research has also focused on the development of novel adsorption materials for the effective removal of benzophenone derivatives, like benzophenone-4, from water. These include tertiary amine-functionalized adsorption resins, which demonstrate high adsorption capacities and are environmentally friendly (Zhou et al., 2018).
Pharmacological and Biological Effects
Impact on Cancer Cell Proliferation : Novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their anti-proliferative activity against various cancer cell types. These studies contribute to understanding the potential therapeutic applications of benzophenone derivatives in cancer treatment (Al‐Ghorbani et al., 2017).
Metabolism and Endocrine Disruption Potential : Investigations into the metabolism of benzophenone-3 by rat and human liver microsomes and its effects on endocrine-disrupting activity provide insights into the biological impact of these compounds. Understanding their metabolic pathways and interactions with hormone receptors is crucial for assessing their safety and environmental impact (Watanabe et al., 2015).
UV Filters and Estrogen Receptor Activity : Profiling of benzophenone derivatives has been conducted using estrogen receptor-specific bioassays, highlighting their potential as endocrine disruptors. This research is significant for understanding the implications of their use in sunscreens and other products (Molina-Molina et al., 2008).
Miscellaneous Applications and Studies
Polarographic Analysis : The polarographic behavior of 2-hydroxy-4-methoxybenzophenone has been studied, providing important analytical data for understanding its chemical properties and potential applications (Jie, 2006).
Environmental Fate of Benzophenone-8 : The environmental fate and behavior of benzophenone derivatives, such as benzophenone-8, in aqueous solutions have been thoroughly investigated. This research is essential for understanding their environmental impact and degradation pathways (Santos & Esteves da Silva, 2019).
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXGICXHJZMUAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642618 |
Source


|
| Record name | (2-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4'-morpholinomethyl benzophenone | |
CAS RN |
898769-68-1 |
Source


|
| Record name | (2-Methoxyphenyl)[4-(4-morpholinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














